N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrobenzamide moiety. These functional groups contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl carbonyl intermediate: This step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl carbonyl intermediate.
Coupling with the aminophenyl derivative: The chlorophenyl carbonyl intermediate is then coupled with 3-aminophenyl-4-methoxy-3-nitrobenzamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Reduction: Formation of the corresponding alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-{[(2-bromophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-{[(2-fluorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a fluorine atom instead of chlorine.
N-(3-{[(2-iodophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with an iodine atom instead of chlorine.
These similar compounds may exhibit different chemical reactivities and biological activities due to the presence of different halogen atoms
Properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-30-19-10-9-13(11-18(19)25(28)29)20(26)23-14-5-4-6-15(12-14)24-21(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNRXBUTLWXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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